Superior Clinical Cure and Mycological Eradication Rates of Ibrexafungerp Versus Fluconazole in Vulvovaginal Candidiasis: Meta-Analysis of Randomized Controlled Trials
In a meta-analysis of randomized controlled trials evaluating ibrexafungerp for the treatment of vulvovaginal candidiasis (VVC), ibrexafungerp demonstrated superior clinical cure rates compared to fluconazole or placebo. Specifically, the pooled risk ratio (RR) for clinical cure was 1.33 (95% CI: 1.07–1.65) favoring ibrexafungerp, representing a 33% relative increase in the probability of achieving clinical cure. The mycological eradication rate showed a more pronounced benefit, with a pooled RR of 1.72 (95% CI: 1.00–2.92), indicating a 72% relative increase in the likelihood of achieving mycological eradication versus fluconazole/placebo [1]. It is important to note that one individual phase 2 trial within the meta-analysis (Nyirjesy et al.) reported similar clinical cure rates between ibrexafungerp (51.9%) and fluconazole (58.3%), highlighting that the pooled superiority emerges from the broader evidence base inclusive of multiple trials and placebo-controlled studies [1].
| Evidence Dimension | Clinical cure rate in VVC (pooled analysis) |
|---|---|
| Target Compound Data | RR = 1.33 (95% CI: 1.07–1.65) for ibrexafungerp vs comparator |
| Comparator Or Baseline | Fluconazole or placebo (reference RR = 1.0) |
| Quantified Difference | 33% relative increase in clinical cure probability |
| Conditions | Pooled meta-analysis of randomized controlled trials in female patients with acute VVC |
Why This Matters
This 33% improvement in clinical cure probability positions ibrexafungerp as a therapeutically meaningful alternative to fluconazole, particularly for fluconazole-refractory cases or azole-intolerant patients.
- [1] Efficacy and safety of ibrexafungerp in the treatment of vulvovaginal candidiasis: A meta-analysis of randomized controlled trials. Heliyon. 2024;10(8):e29364. View Source
